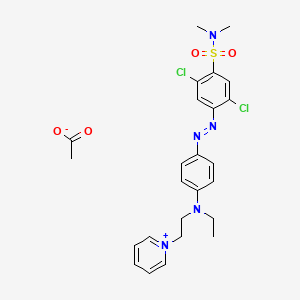

Azane;ethyl prop-2-enoate;prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

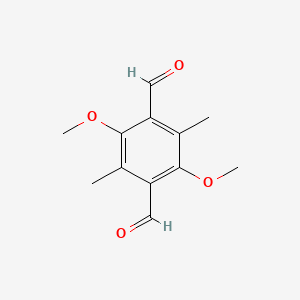

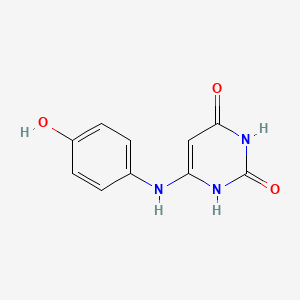

Azane: is a compound of nitrogen and hydrogen with the formula NH₃Azane is essential for many biological processes and serves as a precursor for amino acid and nucleotide synthesis .

Ethyl prop-2-enoate: It is a colorless liquid with a characteristic acrid odor and is mainly produced for paints, textiles, and non-woven fibers .

Prop-2-enoic acid: , also known as acrylic acid, is an organic compound with the formula CH₂=CHCOOH. It is the simplest unsaturated carboxylic acid, consisting of a vinyl group connected directly to a carboxylic acid terminus. This colorless liquid has a characteristic acrid or tart smell .

Preparation Methods

Azane: is synthesized industrially using the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst: [ \text{N}_2 (g) + 3 \text{H}_2 (g) \rightarrow 2 \text{NH}_3 (g) ]

Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction typically involves the use of sulfuric acid or ion exchange resins as catalysts. The crude ester obtained is purified through processes such as derecombination, extraction, and rectification .

Prop-2-enoic acid: is produced by the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction involves the use of oxygen and a catalyst to convert propylene to acrylic acid .

Chemical Reactions Analysis

Azane: undergoes various chemical reactions, including:

Substitution: Azane can react with halogens to form halogenated amines.

Ethyl prop-2-enoate: undergoes reactions such as:

Polymerization: It can polymerize to form poly(ethyl acrylate), which is used in various applications such as adhesives and coatings.

Transesterification: It can react with higher alcohols to form homologous alkyl acrylates through acidic or basic catalysis.

Prop-2-enoic acid: undergoes reactions including:

Scientific Research Applications

Azane: is used in various scientific research applications, including:

Biology: It is essential for the synthesis of amino acids and nucleotides.

Medicine: It is used in the production of pharmaceuticals and as a refrigerant in medical applications.

Industry: It is used in the production of fertilizers, explosives, and cleaning agents.

Ethyl prop-2-enoate: is used in:

Chemistry: It is a reactant for the synthesis of various pharmaceutical intermediates.

Industry: It is used in the production of polymers, resins, plastics, and rubber.

Prop-2-enoic acid: is used in:

Chemistry: It is a precursor for the synthesis of various acrylate esters.

Industry: It is used in the production of superabsorbent polymers, adhesives, and coatings.

Mechanism of Action

Azane: exerts its effects by acting as a nucleophile in various chemical reactions. It can donate a pair of electrons to form bonds with electrophiles, making it a key reactant in many biological and chemical processes.

Ethyl prop-2-enoate: and prop-2-enoic acid act as electrophiles due to the presence of the carbonyl group. They can undergo addition reactions with nucleophiles, leading to the formation of various products.

Comparison with Similar Compounds

Azane: is similar to other hydronitrogens such as hydrazine (N₂H₄) and hydroxylamine (NH₂OH). azane is unique due to its simple structure and widespread use in various applications.

Ethyl prop-2-enoate: is similar to other acrylate esters such as methyl acrylate and butyl acrylate. Its unique properties include its use in the production of polymers with specific characteristics .

Prop-2-enoic acid: is similar to other unsaturated carboxylic acids such as methacrylic acid and crotonic acid. Its unique properties include its ability to form superabsorbent polymers .

Properties

CAS No. |

72863-11-7 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

azane;ethyl prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C5H8O2.C3H4O2.H3N/c1-3-5(6)7-4-2;1-2-3(4)5;/h3H,1,4H2,2H3;2H,1H2,(H,4,5);1H3 |

InChI Key |

VNUDNQYYVXMVJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C.C=CC(=O)O.N |

Related CAS |

72863-11-7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)

![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)

![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)

![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)

![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)